![molecular formula C21H14 B14172240 12-Methylbenzo[a]pyrene CAS No. 4514-19-6](/img/structure/B14172240.png)
12-Methylbenzo[a]pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its structural complexity and potential biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenzo[a]pyrene typically involves the alkylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with stringent controls to ensure safety and purity.
化学反应分析
Types of Reactions
12-Methylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This includes electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
科学研究应用
12-Methylbenzo[a]pyrene is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating its effects on cellular processes and its potential as a carcinogen.
Medicine: Exploring its role in cancer research and its interactions with DNA.
Industry: Used as a reference compound in environmental monitoring and pollution studies.
作用机制
The mechanism of action of 12-Methylbenzo[a]pyrene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular target is DNA, and the pathways involved include the cytochrome P450 enzyme system, particularly CYP1A1 and CYP1B1 .
相似化合物的比较
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer with similar structural features but different biological activities.
4-Methylbenzo[a]pyrene: A methylated derivative with distinct reactivity.
Uniqueness
12-Methylbenzo[a]pyrene is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This makes it a valuable compound for studying the structure-activity relationships of PAHs.
属性
CAS 编号 |
4514-19-6 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
12-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-19-18-7-3-2-5-15(18)12-16-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
InChI 键 |
FLMPDOQIFWNZJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C(=CC4=CC=CC=C42)C=CC5=C3C1=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


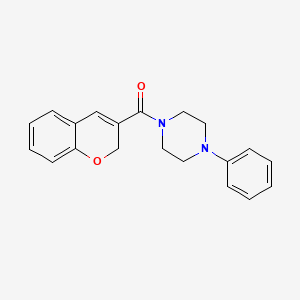
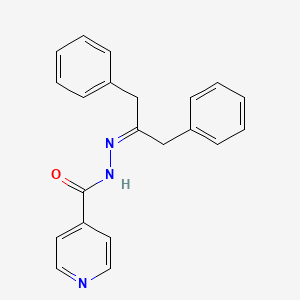

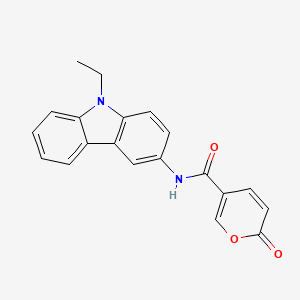
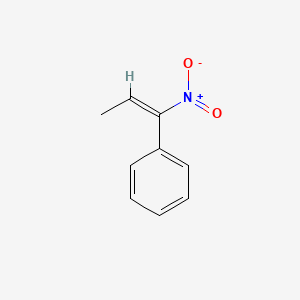
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

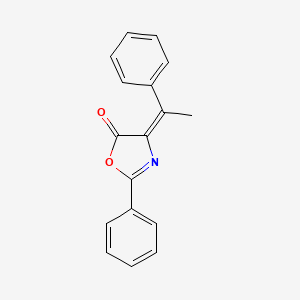
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
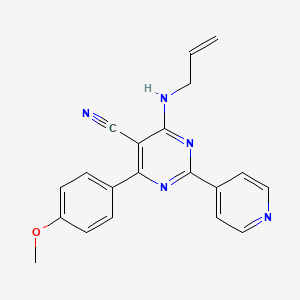
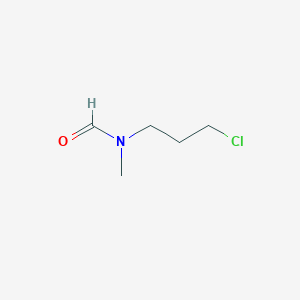
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
